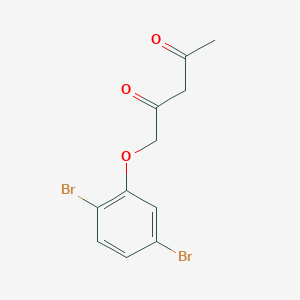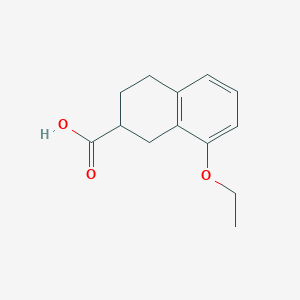
8-Ethoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Ethoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid is an organic compound belonging to the class of naphthalene derivatives It is characterized by the presence of an ethoxy group at the 8th position and a carboxylic acid group at the 2nd position on the tetrahydronaphthalene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 8-Ethoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid typically involves the following steps:
Starting Material: The synthesis begins with naphthalene or a naphthalene derivative.
Ethoxylation: Introduction of the ethoxy group at the 8th position can be achieved through an ethoxylation reaction using ethyl alcohol and a suitable catalyst.
Hydrogenation: The naphthalene ring is then hydrogenated to form the tetrahydronaphthalene structure.
Carboxylation: Finally, the carboxylic acid group is introduced at the 2nd position through a carboxylation reaction using carbon dioxide and a base.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and yield. Catalysts such as palladium on carbon (Pd/C) may be used for hydrogenation, and high-pressure reactors may be employed for carboxylation.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxy group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction of the carboxylic acid group can yield the corresponding alcohol.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Formation of 8-ethoxy-1,2,3,4-tetrahydronaphthalene-2-carboxaldehyde or this compound.
Reduction: Formation of 8-ethoxy-1,2,3,4-tetrahydronaphthalene-2-methanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
8-Ethoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a starting material for the preparation of various derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a lead compound for the development of new pharmaceuticals.
Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of dyes and pigments.
Mécanisme D'action
The mechanism of action of 8-Ethoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid depends on its specific application:
Biological Activity: The compound may interact with cellular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects.
Chemical Reactions: In chemical synthesis, it acts as a versatile intermediate, participating in various reactions to form desired products.
Comparaison Avec Des Composés Similaires
8-Methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid: Similar structure but with a methoxy group instead of an ethoxy group.
1,2,3,4-Tetrahydronaphthalene-2-carboxylic acid: Lacks the ethoxy group, making it less versatile in certain reactions.
5,6,7,8-Tetrahydro-2-naphthoic acid: Different substitution pattern on the naphthalene ring.
Uniqueness: 8-Ethoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid is unique due to the presence of both an ethoxy group and a carboxylic acid group on the tetrahydronaphthalene ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
827022-88-8 |
|---|---|
Formule moléculaire |
C13H16O3 |
Poids moléculaire |
220.26 g/mol |
Nom IUPAC |
8-ethoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid |
InChI |
InChI=1S/C13H16O3/c1-2-16-12-5-3-4-9-6-7-10(13(14)15)8-11(9)12/h3-5,10H,2,6-8H2,1H3,(H,14,15) |
Clé InChI |
FZCBJLIGJSVNQC-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=CC=CC2=C1CC(CC2)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


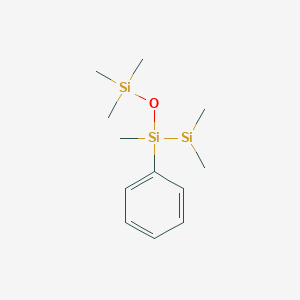

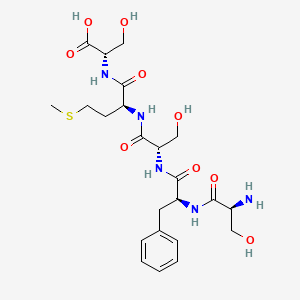
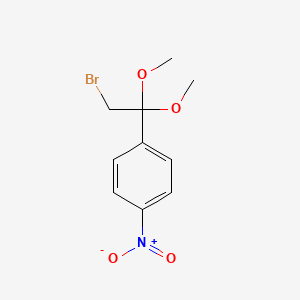
![1-Fluoro-2-[(methylselanyl)methyl]benzene](/img/structure/B14224655.png)
![N-(1-{4-[(Undec-10-en-1-yl)oxy]phenyl}ethylidene)hydroxylamine](/img/structure/B14224656.png)

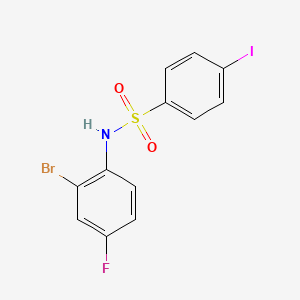
![2-(2-hydroxyphenyl)-N-[(1S)-1-phenylethyl]acetamide](/img/structure/B14224671.png)
![(12S,13S)-12,13-Bis[(benzyloxy)methyl]-2,8,11,14,17,23-hexaoxa-5,20-diazabicyclo[22.3.1]octacosa-1(28),24,26-triene-4,21-dione](/img/structure/B14224676.png)
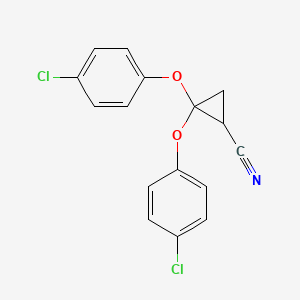
propanedioate](/img/structure/B14224684.png)
![6-Methyl-2-[(prop-2-en-1-yl)amino]pyridine-3-carboxylic acid](/img/structure/B14224687.png)
